molecular formula C24H22ClNO2 B594048 JWH 398 N-(5-hydroxypentyl) metabolite CAS No. 1379604-69-9

JWH 398 N-(5-hydroxypentyl) metabolite

Cat. No. B594048
M. Wt: 391.9
InChI Key: CYMQEAJNLISWKK-UHFFFAOYSA-N
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Description

JWH 398 N-(5-hydroxypentyl) metabolite is a potential metabolite of JWH 398 . JWH 398 is a synthetic cannabinoid (CB) that activates both CB 1 and CB 2 receptors . It has been reported to be an adulterant of herbal products .

Scientific Research Applications

  • Detection and Analysis in Urine Samples : A study by Emerson et al. (2013) developed an efficient extraction procedure and gas chromatography-mass spectrometry (GC-MS) method for detecting 'K2' metabolites in urine, including 5-hydroxypentyl JWH-018. This is essential for forensic science as these compounds are banned in many countries (Emerson et al., 2013).

  • Metabolite Analysis for Substance Abuse Identification : Jang et al. (2014) identified major urinary metabolites of AM-2201 and several metabolites of JWH-018, including N-5-hydroxylated and carboxylated metabolites, to distinguish between AM-2201 and JWH-018 abuse (Jang et al., 2014).

  • Pharmacological Effects on CB1 Receptors : Seely et al. (2012) investigated JWH-018-N-(5-hydroxypentyl) β-D-glucuronide (018-gluc), a major metabolite of JWH-018, and found it binds to cannabinoid type 1 receptors (CB1Rs) and antagonizes JWH-018 activity at CB1Rs (Seely et al., 2012).

  • Toxicological Impact on Human Cell Lines : A study by Couceiro et al. (2016) investigated the toxicological impact of JWH-018 and its N-(3-hydroxypentyl) metabolite on human cell lines, revealing higher toxicity of the metabolite compared to its parent drug (Couceiro et al., 2016).

  • Quantitative Measurement in Urine : Moran et al. (2011) validated a method for measuring urinary concentrations of JWH-018, JWH-073, and their metabolites, providing evidence of clinical utility for detecting aminoalkylindole metabolites (Moran et al., 2011).

  • Metabolism of Synthetic Cannabinoids : A study by Toennes et al. (2017) analyzed the pharmacokinetic properties of inhaled JWH‐018, including its metabolites, revealing similarities with THC and suggesting a slow terminal elimination that may lead to accumulation in chronic users (Toennes et al., 2017).

properties

IUPAC Name

(4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO2/c25-22-13-12-20(17-8-2-3-9-18(17)22)24(28)21-16-26(14-6-1-7-15-27)23-11-5-4-10-19(21)23/h2-5,8-13,16,27H,1,6-7,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMQEAJNLISWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017849
Record name JWH-398 N-(5-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

JWH 398 N-(5-hydroxypentyl) metabolite

CAS RN

1379604-69-9
Record name JWH-398 N-(5-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
4
Citations
AJ Barnes, S Young, E Spinelli, TM Martin… - Forensic science …, 2014 - Elsevier
Introduction The recent emergence and widespread availability of many new synthetic cannabinoids support the need for an accurate and high-throughput urine screen for these new …
Number of citations: 53 www.sciencedirect.com
B Cho, HS Cho, J Kim, J Sim, I Seol, SK Baeck… - Forensic science …, 2020 - Elsevier
Hair is one of the key samples for judging drug abuse in the field of forensic science. However, few studies have examined synthetic cannabinoids and their metabolites in human hair. …
Number of citations: 35 www.sciencedirect.com
AJ Humphrey - 2016 - indigo.uic.edu
The synthetic cannabimimetics bind to CB1 and CB2 receptors. In horse racing, the potential to abuse synthetic cannabimimetics lies in its potential to mediate pain. This research was …
Number of citations: 2 indigo.uic.edu
E Spinelli, AJ Barnes, S Young… - Drug testing and …, 2015 - Wiley Online Library
Synthetic cannabinoids are marketed as legal alternatives to cannabis, as routine urine cannabinoid immunoassays do not detect synthetic cannabinoids. Laboratories are challenged …

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